molecular formula C26H29NO4 B15188218 O-Methylancistrocladinine CAS No. 134984-06-8

O-Methylancistrocladinine

Cat. No.: B15188218
CAS No.: 134984-06-8
M. Wt: 419.5 g/mol
InChI Key: XSHYHGPIMCKDFK-HNNXBMFYSA-N
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Description

O-Methylancistrocladinine: is a naphthylisoquinoline alkaloid isolated from the highland liana Ancistrocladus tanzaniensis. This compound belongs to the Ancistrocladaceae family and is known for its unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methylancistrocladinine involves the coupling of naphthyl and isoquinoline moieties. The reaction conditions typically include the use of strong acids or bases to facilitate the coupling reaction. The process may also involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: The process would require optimization to ensure high yield and purity, along with cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions: O-Methylancistrocladinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

O-Methylancistrocladinine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Methylancistrocladinine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in the pathogenesis of various diseases. The exact molecular targets and pathways are still under investigation, but it is known to affect the metabolic processes of pathogens, leading to their inhibition or destruction .

Comparison with Similar Compounds

  • Ancistrotanzanine C
  • O,N-Dimethylancistrocladine
  • Ancistrocladidine
  • Ancistrotectorine

Comparison: O-Methylancistrocladinine is unique among these compounds due to its specific structural features and biological activities. While all these compounds belong to the naphthylisoquinoline alkaloid family and share some common properties, this compound has distinct chemical and biological characteristics that make it a valuable compound for scientific research .

Properties

CAS No.

134984-06-8

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

(3S)-5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C26H29NO4/c1-14-11-20(29-5)25-17(9-8-10-19(25)28-4)23(14)26-18-12-15(2)27-16(3)24(18)21(30-6)13-22(26)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1

InChI Key

XSHYHGPIMCKDFK-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Origin of Product

United States

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